Cerium dimer
Description
Structure
2D Structure
Properties
CAS No. |
12595-88-9 |
|---|---|
Molecular Formula |
Ce2 |
Molecular Weight |
280.23 g/mol |
InChI |
InChI=1S/2Ce |
InChI Key |
CKMNQZXKOURUMB-UHFFFAOYSA-N |
SMILES |
[Ce]#[Ce] |
Canonical SMILES |
[Ce]#[Ce] |
Other CAS No. |
12595-88-9 |
Synonyms |
Cerium dimer |
Origin of Product |
United States |
Synthetic Methodologies for Cerium Dimer and Dimeric Complexes
Homometallic Cerium Dimer Synthesis
The creation of a molecule consisting of just two cerium atoms bonded together is a non-trivial pursuit, primarily undertaken in highly controlled, non-solution-phase environments.
Challenges in Stabilization and Formation
The synthesis of the this compound (Ce₂) is fraught with challenges, making its isolation and characterization a significant scientific achievement. A primary difficulty lies in stabilizing the diatomic molecule, as it requires specific and highly controlled conditions to form. ontosight.ai The inherent reactivity of lanthanide elements means that cerium atoms readily react with other elements or form larger, more stable clusters rather than a simple dimer. This tendency necessitates experimental conditions that can generate the dimer and immediately isolate it to prevent further reaction or aggregation. ontosight.ai
Gas-Phase Formation and Matrix Isolation Approaches
To overcome the challenges of its instability, the this compound is typically formed and studied in the gas phase. A common method involves laser ablation, where a high-power laser vaporizes a solid cerium target in a controlled environment. acs.orgosti.govresearchgate.net This process generates a plasma containing cerium atoms, which can then combine to form dimers and other small clusters as the plasma cools. These gas-phase species can be analyzed using techniques such as time-of-flight mass spectrometry to confirm their presence and study their properties. researchgate.net
A crucial technique for studying these transient species is matrix isolation. wikipedia.orgfu-berlin.defu-berlin.de This method involves co-depositing the cerium vapor generated by laser ablation with a large excess of an unreactive matrix gas, typically a noble gas like argon or neon, onto a cryogenic window cooled to temperatures as low as 10-40 K. wikipedia.orgresearchgate.netruhr-uni-bochum.de The inert gas solidifies, trapping the Ce₂ molecules and isolating them from one another, which prevents further reaction. fu-berlin.deruhr-uni-bochum.de This "frozen" state allows for detailed spectroscopic analysis of the dimer, which would otherwise be impossible to study. fu-berlin.deresearchgate.netruhr-uni-bochum.de
| Technique | Description | Purpose | Key Findings |
| Laser Ablation | A solid cerium target is vaporized by a pulsed laser in a carrier gas (e.g., Helium). acs.orgosti.gov | To generate cerium atoms in the gas phase. | Efficiently produces atomic Ce vapor necessary for dimer formation. researchgate.net |
| Matrix Isolation | Cerium vapor is co-condensed with an excess of inert gas (e.g., Argon) onto a window at cryogenic temperatures (~10 K). wikipedia.orgruhr-uni-bochum.de | To trap and stabilize the reactive Ce₂ dimer for spectroscopic study. fu-berlin.de | Enables the acquisition of absorption, excitation, and resonance Raman spectra of Ce₂. researchgate.net |
Synthesis of this compound-Containing Complexes
While the bare Ce₂ molecule is a subject of fundamental research, a wider range of synthetic chemistry is focused on creating larger, more stable coordination complexes that feature a dinuclear cerium core. These methods are typically performed in solution.
Solvothermal Synthesis Routes
Solvothermal synthesis, a method where chemical reactions are conducted in a sealed vessel using a non-aqueous solvent at temperatures above its boiling point, has been successfully employed to create dinuclear cerium complexes. For instance, two isomeric dinuclear Cerium(II) complexes, with the formula Ce₂(phen)₂(NO₃)₂(L)₄ (where L is phenylacetic acid and phen is 1,10-phenanthroline), were synthesized under solvothermal conditions by varying the pH. nih.gov This technique allows for the crystallization of complex structures that may not be accessible through standard solution chemistry. The use of organic solvents and elevated temperatures and pressures facilitates the assembly of ligands around two cerium centers, leading to stable dimeric frameworks. nih.gov The general approach is a versatile strategy for producing lanthanide-based coordination compounds. connectedpapers.combohrium.com
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is similar to the solvothermal route but utilizes water as the solvent. This method has proven effective for producing a variety of cerium-containing coordination polymers and complexes. mdpi.com For example, dinuclear cerium(III) complexes have been prepared with ligands such as nicotinic acid and 2-aminobenzoic acid using this approach. dntb.gov.uaresearchgate.net In one specific case, a cerium(III) complex, [Ce₂(NA)₆(H₂O)₄] (where NA = nicotinic acid), was synthesized and its single crystal analysis revealed a dinuclear structure where two cerium(III) ions are bridged by the carboxylate groups of four nicotinate (B505614) ligands. researchgate.net Similarly, mixed-metal coordination polymers containing both uranyl and cerium ions have been successfully synthesized via hydrothermal routes, demonstrating the method's utility in creating complex, multi-metallic architectures. nih.gov The hydrothermal treatment of a thiourea-cerium(III) nitrate (B79036) system also leads to the formation of cerium-based compounds, showcasing the evolution of cerium species under these conditions. acs.org
| Method | Reactants | Conditions | Product | Reference |
| Hydrothermal | Cerium(III) nitrate, Nicotinic Acid, Water | Sealed vessel, elevated temperature | [Ce₂(NA)₆(H₂O)₄] | researchgate.net |
| Hydrothermal | Uranyl nitrate, Cerium nitrate, Phthalic acid, Water | Conventional or microwave heating | (UO₂)₄O₂Ce(H₂O)₇(1,2-bdc)₄·NH₄·xH₂O | nih.gov |
| Hydrothermal | Cerium(III) nitrate, Thiourea, Water | Sealed vessel, 50-250 °C for 6h | Cerium Hydroxycarbonate / Hydroxysulfate | acs.org |
Solution-Phase Assembly and Modulation
Dinuclear and polynuclear cerium complexes can also be formed through controlled assembly in solution at or near ambient temperatures. The final structure is often dictated by factors such as ligand-to-metal ratio, pH, and the presence of specific counter-ions. Research into the formation of large cerium-sulfate nanorings has shown that oxo-bridged cerium(IV) dimers, such as [Ce₂IV-O(SO₄)₄], can be considered as fundamental building blocks in the assembly of much larger structures. chemrxiv.org
The synthesis of a dinuclear cerium(III) complex, [Ce(PDAH)(PDA)]₂, was achieved through solution-phase reactions of cerium(III) chloride with 1,10-phenanthroline-2,9-dicarboxylic acid (H₂PDA). acs.org In this case, the stoichiometry of the reactants was crucial; a different ratio led to a monomeric complex. The resulting dinuclear structure is formed by bridging carboxylate moieties from the ligands. acs.org Similarly, studies on Ce(IV) complexes with atrane ligands have shown that these species have a propensity to form dimers in solution, a behavior confirmed through diffusion-ordered NMR spectroscopy. nsf.gov These examples highlight how the careful manipulation of reaction conditions in the solution phase can direct the assembly of cerium ions into discrete dimeric complexes.
Oxidative Coordination Pathways
The synthesis of cerium(IV) complexes, including dimeric structures, can be achieved through oxidative coordination pathways starting from more common cerium(III) precursors. mdpi.com This approach leverages the accessible Ce(III)/Ce(IV) redox couple, where the trivalent cerium ion is oxidized to the tetravalent state during the complexation process. The oxidation can be facilitated by various means, including atmospheric oxygen or other metal-salt oxidants. mdpi.com
A notable example involves the synthesis of a novel mononuclear Ce(IV) complex using cerium(III) nitrate hexahydrate and a benzoxazine (B1645224) dimer ligand, 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol) (MMD). mdpi.comnih.gov In this process, the Ce(III) precursor is oxidized in the presence of the ligand. mdpi.com The mechanism is suggested to be an outer-sphere oxidation, where an oxidant like atmospheric oxygen facilitates the conversion of Ce(III) to Ce(IV) as the ligand coordinates to the metal center. mdpi.com The stability of the resulting Ce(IV) complex is a significant factor, as many Ce(IV) compounds are known for their high stability. mdpi.comnih.gov
The transformation from the Ce(III) precursor to the final Ce(IV) product can be monitored using advanced spectroscopic techniques. X-ray Absorption Near Edge Structure (XANES) spectroscopy at the Ce L3 edge is a powerful tool to track the oxidation state of cerium throughout the synthesis. mdpi.com Studies have shown that simply mixing the Ce(III) salt and the ligand in solution may not immediately lead to oxidation. mdpi.com However, subsequent steps, such as solvent evaporation, can induce the oxidative complexation, leading to the formation of the Ce(IV) species. mdpi.com The final crystalline product clearly shows the spectral signature of a Ce(IV) oxidation state. mdpi.com This method provides a pathway to Ce(IV) complexes by carefully controlling synthetic parameters and precursor selection. mdpi.comnih.gov
Synthesis of Dimeric Schiff Bases with Cerium Catalysts
Cerium compounds, particularly nano-sized cerium oxide (CeO₂), have been effectively employed as catalysts in the synthesis of dimeric Schiff bases. dergipark.org.trresearchgate.net Dimeric disulfide Schiff bases, for instance, are synthesized through the reaction of 2,2'-diaminodiphenyl disulphide with various aromatic aldehydes. dergipark.org.trnih.gov The use of a CeO₂ nanocatalyst in this condensation reaction has been shown to significantly improve the synthetic efficiency. dergipark.org.trresearchgate.net
The catalytic process typically involves refluxing the reactants in the presence of the nano-sized cerium oxide. dergipark.org.tr Research indicates that the catalyst reduces reaction times and substantially increases product yields when compared to the same reaction conducted without a catalyst. dergipark.org.trresearchgate.net The CeO₂ nanocatalyst is noted for being easy to prepare, low-cost, and environmentally friendly. dergipark.org.tr The structures of the resulting dimeric Schiff base ligands are confirmed using techniques such as FT-IR, NMR spectroscopy, and thermogravimetric analysis (TGA). dergipark.org.trresearchgate.net
The table below summarizes a comparative study on the synthesis of two dimeric disulfide Schiff base ligands (L1 and L2), highlighting the effect of the CeO₂ nanocatalyst on reaction time and yield. dergipark.org.trresearchgate.net
| Ligand | Condition | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| L1 | Without Catalyst | 8 | 72 |
| With CeO₂ Nanocatalyst | 3 | 94 | |
| L2 | Without Catalyst | 8 | 75 |
| With CeO₂ Nanocatalyst | 3 | 96 |
Data sourced from DergiPark and ResearchGate. dergipark.org.trresearchgate.net
Controlled Assembly of Polyoxometalate Dimers
The controlled assembly of polyoxometalates (POMs) into larger, functional structures represents a significant area of materials chemistry, where cerium plays a crucial role as a linker and functional component. The precise modulation of reaction conditions allows for the construction of complex cerium-containing POM dimers and polymers. rsc.orgresearchgate.net
One strategy involves using solvents as modulators to control the assembly of gigantic POM dimers. rsc.org For example, two distinct gigantic POM dimers, designated {Mo₁₂₀Ce₆}₂, were synthesized by using methanol (B129727) as a modulating solvent with Ce(III) ions and peptides as functional groups. rsc.org This work highlights a viable strategy for building large POM clusters by carefully selecting solvents to direct the connection modes between building blocks. rsc.org
Another approach focuses on the assembly of linear polymeric structures from lacunary polyoxotungstate building blocks and lanthanide cations, including cerium. researchgate.net In this method, [α-SiW₁₁O₃₉]⁸⁻ units are linked by cerium ions to form poly-[Ce(α-SiW₁₁O₃₉)(H₂O)₃]⁵⁻ anion chains. researchgate.net The structure of the resulting polymer is dependent on the identity of the linking lanthanide cation. researchgate.net
Furthermore, the assembly of cerium-containing polyoxotungstates can be directed by pH and the presence of specific anions. acs.org A one-pot reaction system has yielded a family of five different cerium(III)-containing polyoxotungstate nanoclusters by systematically varying the pH. acs.org At pH 5.0 and 4.5, di- and tetra-cerium(III)-bridged clusters were formed from lacunary {W₁₁} units. acs.org At a much lower pH of 1.5, two triangular {W₃₆} subunits were bridged by cerium(III) ions, resulting in a large dimeric [Ce₂(H₂O)₉W₃₆O₁₁₀(OH)₁₂]₂¹⁸⁻ polyanion. acs.org These examples demonstrate that pH control is a powerful tool for directing the self-assembly of specific cerium-POM architectures. acs.org
Ligand Design and Precursor Selection in Dimer Formation
The formation of cerium dimers versus monomers is highly dependent on the strategic selection of ligands and precursors. gla.ac.uk The nature of the ligand framework not only dictates the nuclearity of the final complex but can also be used to stabilize specific oxidation states of cerium and control reactivity. osti.govnih.gov
The ionic radius of the lanthanide ion is a critical factor. For example, when using a β-ketoiminate ligand, the larger ionic radius of cerium(III) (1.03 Å) compared to yttrium(III) (0.89 Å) leads to the formation of a dimeric cerium complex, whereas the yttrium analogue is monomeric. gla.ac.uk This illustrates that even subtle changes in the metal precursor can direct the outcome of the assembly. gla.ac.uk
Ligand design is also paramount for controlling the redox chemistry of cerium. Unpredictable reactivity in cerium(III) oxidation can be overcome by using sophisticated ligand frameworks. osti.gov A rare earth/alkali metal/1,1'-BINOLate (REMB) heterobimetallic framework, for instance, utilizes redox-inactive metals in the secondary coordination sphere to control the ligand reorganization necessary for electron transfer. osti.gov This approach allows for the rational synthesis of Ce(IV) products from Ce(III) precursors. osti.gov
Furthermore, specific ligands can stabilize otherwise inaccessible cerium species. The synthesis of the first tetravalent cerium alkyl and benzyl (B1604629) complexes was achieved using a tri-tert-butyl imidophosphorane ligand, [NP(tBu)₃]¹⁻. nih.gov This ligand is capable of stabilizing the highly oxidizing Ce(IV) ion against reduction by the alkyl or benzyl ligands, a significant challenge in organometallic cerium chemistry. nih.gov The choice of precursor is also crucial, as demonstrated by the use of a Ce(IV) monoiodide complex, [Ce⁴⁺I(NP(tert-butyl)₃)₃], as a precursor for the target alkyl and benzyl complexes. nih.gov These findings underscore the importance of rational ligand and precursor design to achieve desired this compound and complex formation with specific properties. mdpi.comgla.ac.uknih.gov
Structural Elucidation and Characterization Techniques for Cerium Dimers
Spectroscopic Characterization
Spectroscopy is a cornerstone in the study of cerium dimers, offering non-destructive ways to probe their electronic and vibrational properties. Each technique provides a unique piece of the structural puzzle, from the oxidation state of the cerium ions to the nature of the bonds within the ligand framework.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of the absorbing atom. For cerium compounds, XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region at the Ce L₃-edge, is highly effective for determining the oxidation state of cerium. mdpi.comnih.govresearchgate.net
Determination of Oxidation State: The XANES spectra of Ce(III) and Ce(IV) species exhibit distinct features. researchgate.net Studies on cerium complexes have used this technique to monitor changes in oxidation state during a reaction, confirming the transformation of a Ce(III) precursor to a stable Ce(IV) complex. mdpi.comnih.gov The XANES spectrum of a Ce(IV) complex is noted to be somewhat similar to that of the standard CeO₂. mdpi.com
Probing Dimeric Structures: The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can provide information about the local coordination environment, including bond distances and coordination numbers. In the context of dimers, EXAFS can be analyzed for Ce-Ce scattering pathways, which would provide direct evidence of a dimeric structure. acs.org For instance, a search for such a pathway was conducted for Ce⁴⁺ in a sulfuric acid medium, with the expectation that it would appear around 4.0 Å; however, no evidence of dimers was detected under those specific conditions. acs.org
Synchrotron Powder X-ray Diffraction is an essential technique for identifying crystalline phases and assessing the purity of bulk samples. The high intensity and resolution of synchrotron radiation allow for precise structural analysis.
Phase Purity and Identification: In the synthesis of cerium complexes, synchrotron powder XRD is employed to verify the phase purity of the final product. mdpi.comnih.gov The experimental diffraction pattern of a synthesized cerium complex can be compared with a pattern simulated from single-crystal X-ray diffraction data; a good match between the two confirms the high purity of the bulk sample and the absence of crystalline impurities. mdpi.com
Analysis of Multiphase Materials: This technique is also adept at characterizing materials composed of multiple phases. A study of a commercial 'cerium(III) carbonate hydrate' using synchrotron powder XRD revealed that the material was not a single compound but a mixture of a majority orthorhombic CeCO₃OH phase and a significant portion of cubic cerium(IV) oxide. nih.gov
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline compound. It provides accurate data on bond lengths, bond angles, and crystal packing, which are indispensable for confirming a dimeric structure.
Bridged Dimer Confirmation: SC-XRD has been used to determine the structure of novel dimeric cerium complexes. In one such case, the structure of [Ce(C₈H₈)Cl·2THF]₂ was resolved, revealing a dimeric unit where two cerium atoms are asymmetrically bridged by two chloride ions. acs.org
Complex Structural Motifs: The technique has also unveiled more complex structures where cerium dimers coexist with other arrangements. For example, the reaction of Ce(III) with 1,10-phenanthroline-2,9-dicarboxylic acid resulted in a compound containing both cerium dimers and helical chains. acs.org The dimer portion consists of two cerium centers linked together by bridging carboxylate anions. acs.org
The crystallographic data obtained for a dimeric cerium complex provides a wealth of structural information, as detailed in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₂H₄₈Cl₂Ce₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.768 (2) |
| b (Å) | 19.799 (4) |
| c (Å) | 18.421 (4) |
| β (deg) | 104.98 (1) |
| Ce-Cl distance (Å) | 2.855 (2) and 2.935 (2) |
| Average Ce-C distance (Å) | 2.710 (2) |
| Average Ce-O distance (Å) | 2.583 (2) |
Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques that probe the vibrational modes of a molecule. They provide information about the functional groups present in the ligands and the nature of the bonds connecting the monomeric units in a dimer.
Probing Ligand Coordination: These techniques are sensitive to changes in molecular symmetry and bonding upon complexation. For centrosymmetric dimers, the rule of mutual exclusion often applies, meaning that vibrational modes that are Raman active are IR inactive, and vice versa. acs.org
Characterizing Bridging Bonds: In studies of supported ceria catalysts, Raman spectroscopy has been instrumental in identifying the vibrational modes associated with V–O–Ce and V–O–V bonds, which are analogous to the bridging bonds that could be present in cerium dimers. acs.org FTIR spectroscopy is also routinely used to characterize the functional groups of ligands before and after complexation with cerium. researchgate.netresearchgate.net
UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It is particularly useful for distinguishing between the different oxidation states of cerium.
Distinguishing Ce(III) and Ce(IV): The Ce(III) and Ce(IV) ions have characteristic absorption bands. In oxide glasses, Ce³⁺ ions typically show an absorption maximum around 320 nm, while Ce⁴⁺ ions absorb around 240 nm. researchgate.net In aqueous solutions, Ce(III) shows a maximum absorbance at 265 nm with a shoulder extending to about 350 nm. researchgate.net The reduction of Ce(IV) to Ce(III) can be monitored by observing the decrease in the Ce(IV) absorption band. osu.edu
Complex Formation Studies: The technique is also used to study the formation of complexes in solution. By monitoring changes in the absorption spectra, the interaction between cerium ions and ligands can be characterized. researchgate.netnih.gov
| Compound | λmax (nm) |
|---|---|
| Cerium(III) nitrate (B79036) | 265 |
| MMD Ligand | 284 |
| EMD Ligand | 283 |
| MeMD Ligand | 296 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For cerium dimers, ¹H NMR is particularly valuable for characterizing the ligand environment and confirming metal-ligand interactions. Since Ce(III) is paramagnetic, it can induce significant shifts in the NMR signals of nearby protons, providing clear evidence of complexation.
Investigating Metal-Ligand Interactions: The interaction between a cerium ion and a ligand can be investigated by comparing the ¹H NMR spectra of the free ligand and the resulting complex. nih.govresearchgate.net Upon complexation, protons on the ligand that are close to the cerium center experience a change in their chemical environment, leading to shifts in their corresponding NMR peaks. nih.gov
Example of Chemical Shift Changes: In the study of a Ce(III) complex with the benzoxazine (B1645224) dimer ligand MMD, the peak corresponding to the methylene (B1212753) protons (N-CH₂) shifted significantly downfield from 3.69 ppm in the free ligand to 3.94 ppm in the complex. nih.govresearchgate.net This change provides strong evidence of coordination between the ligand and the cerium ion. nih.gov
| Proton Group | Free MMD Ligand (ppm) | Ce(III)-MMD Complex (ppm) | Shift (Δδ) |
|---|---|---|---|
| -OH | 8.80 | - | - |
| -NH | - | 10.22 | - |
| Aromatic H | 7.15 - 6.76 | 7.07 - 6.83 | Variable |
| -CH₂N- | 3.74 | 4.87 - 5.00 and 3.57 - 3.75 | Variable/Split |
| Aromatic -CH₃ | 2.37 | 2.34 | -0.03 |
| N-CH₃ | 2.37 | 2.60 | +0.23 |
Mass Spectrometry (Electrospray Ionization Mass Spectrometry)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique that allows for the transfer of large, thermally fragile molecules and complexes, such as cerium dimers, from solution into the gas phase for mass analysis without significant fragmentation. colab.wsnih.govresearchgate.net This method is particularly valuable for studying the speciation of cerium-containing complexes in solution. colab.ws
In the study of cerium(III) phosphomolybdate complexes, ESI-MS has been instrumental in demonstrating that dimeric structures observed in the solid state persist in organic solutions. colab.ws The technique can reveal concentration-dependent behavior of these complexes. For example, ESI-Quadrupole Ion Trap/MS (ESI-QIT/MS) analysis of an ammonium (B1175870) cerium(III) phosphomolybdate complex in an aqueous medium showed that at a higher concentration (11 mM), the predominant species were H₂Ce(III)P₂Mo₂₂O₇₅³⁻ and Ce(III)PMo₁₁O₃₈²⁻, while at a lower concentration (0.7 mM), Ce(III)PMo₁₀O₃₅²⁻ was the main species. colab.ws
Successive collision-induced dissociation (CID) of the large ions produced in the ESI source allows for the determination of their composition by comparing experimental and calculated isotopic patterns of the resulting smaller fragments. colab.ws Furthermore, ESI-MS can be used to determine the oxidation state of cerium and the number of counterions on the complex. colab.ws The ability to correlate solution-phase speciation with gas-phase observations, often in conjunction with techniques like ³¹P NMR spectroscopy, makes ESI-MS a critical tool for understanding the complex equilibria of cerium dimers in solution. colab.ws
It is important to note that while ESI-MS provides invaluable information, the correlation between gas-phase ion distribution and solution-phase speciation must be made with caution. colab.ws The formation of non-covalent dimers in the ESI source, potentially through hydrogen bonding over a proton bridge, has been observed and can influence fragmentation pathways. researchgate.net
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about macromolecules and nanoparticles in solution on the nanometer scale. researchgate.netgithub.io By measuring the elastic scattering of X-rays at very small angles from a sample, SAXS can determine key parameters such as the size, shape, and aggregation state of particles. github.io
In the context of cerium-oxo clusters, SAXS has been employed to investigate their solution behavior. For instance, when a Ce₁₀-oxo cluster was dissolved in acetonitrile, SAXS measurements indicated the presence of structural units that were slightly larger than individual Ce₁₀ or Ce₁₂ clusters. nih.gov This finding suggests that aggregation of the clusters occurs in solution. nih.gov The analysis of SAXS data can reveal the presence of different particle populations. In a study on the formation of CeO₂ colloidal particles, SAXS analysis identified two distinct particle sizes: smaller primary particles of about 2 nm and larger agglomerates of 5–15 nm. researchgate.net
SAXS is a powerful tool for in-situ and time-resolved studies, allowing researchers to follow dynamic processes such as particle nucleation, growth, and agglomeration. researchgate.netresearchgate.net The high brilliance of synchrotron X-ray sources enables the study of transient processes even in very dilute systems. researchgate.net Anomalous SAXS (ASAXS), which involves collecting data at different energies around an element's absorption edge, can provide element-specific structural information, making it particularly useful for studying complex systems like cerium-containing catalysts. mdpi.com
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS) is a technique often integrated into a transmission electron microscope (TEM) or scanning transmission electron microscope (STEM). eels.info It analyzes the energy distribution of electrons that have passed through a thin sample. eels.infowikipedia.org As electrons traverse the material, they can undergo inelastic scattering, losing a characteristic amount of energy that corresponds to specific electronic excitations within the sample, such as plasmon excitations and inner-shell ionizations. wikipedia.org
EELS provides a wealth of information, including elemental composition, chemical bonding, and electronic properties like valence and conduction band structure. eels.info The inner-shell ionization signals, known as core-loss edges, are particularly useful for elemental analysis. wikipedia.org For example, the energy loss corresponding to the removal of an inner-shell electron from a cerium atom can confirm its presence in a sample.
High-resolution EELS can be used to investigate the plasmonic properties of nanostructures, including dimers. tennessee.eduoptica.org By mapping the spatial distribution of energy loss at specific energies, it is possible to visualize the different plasmon modes of a nanostructure. optica.org While direct EELS studies specifically on cerium dimers are not extensively detailed in the provided search results, the technique's capability to probe elemental composition and electronic structure at high spatial resolution makes it a potentially powerful tool for characterizing the bonding and electronic nature of cerium atoms within a dimeric structure. eels.infoepjap.org
The main limitation of EELS is the requirement for electron-transparent samples, as multiple scattering in thicker samples can obscure the desired signals. eels.info
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ceriumlabs.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. ceriumlabs.com
For cerium-containing materials, XPS is particularly valuable for determining the oxidation state of the cerium ions, as it can distinguish between Ce³⁺ and Ce⁴⁺. researchgate.netthermofisher.com The Ce 3d XPS spectrum is complex, featuring multiple peaks due to spin-orbit splitting and "shake-up" and "shake-down" satellite features. chalcogen.roresearchgate.net A pure Ce⁴⁺ oxide will exhibit six distinct peaks, while a Ce³⁺ oxide shows four peaks. researchgate.net A key feature for identifying Ce⁴⁺ is a peak at a binding energy of approximately 917 eV, which is absent in the spectrum of Ce³⁺. thermofisher.com
Quantitative analysis of the Ce 3d spectra allows for the determination of the relative concentrations of Ce³⁺ and Ce⁴⁺ on the surface of a sample. researchgate.net This is crucial for understanding the properties of cerium-based materials, as the presence of Ce³⁺ is often linked to catalytic activity. chalcogen.ro For instance, XPS has been used to show that ion irradiation of CeO₂ can lead to an increase in the surface concentration of Ce³⁺. researchgate.net
Crystallographic Insights into Dimeric Architectures
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgscirp.orgscirp.org By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a three-dimensional picture of how molecules interact with their nearest neighbors. scirp.org
Hirshfeld surface analysis is particularly useful for understanding how dimeric units are arranged in the solid state. It can identify the specific interactions that lead to the formation of supramolecular assemblies, such as chains or three-dimensional networks. mdpi.commdpi.com For instance, in some compounds, π···π interactions have been shown to stabilize the formation of dimeric structures. scirp.org The strength of these interactions can be visualized on the Hirshfeld surface, where close contacts are typically colored red. scirp.org This visual and quantitative approach provides deep insights into the forces that govern the architecture of cerium dimer crystals. tubitak.gov.tr
Coordination Environment and Geometry of Cerium Centers
In dinuclear cerium complexes, the individual cerium atoms are frequently held together by bridging ligands. For instance, a dinuclear Ce(III) phosphonate (B1237965) complex, [Ce2{Ph3CPO2(OEt)}4(NO3)2(H2O)4], features two cerium atoms linked by two isobidentate phosphonate ligands and nitrate ligands. nih.gov Similarly, in the dimeric structure of [Ce(PDAH)(PDA)]2, formed from the reaction of Ce(III) with 1,10-phenanthroline-2,9-dicarboxylic acid (PDAH2), the two cerium centers are connected by bridging carboxylate anions. acs.org
The coordination number for cerium in these dimeric structures is typically high, commonly 8 or 9, but can be as high as 10 or 11 in other complexes. nih.govacs.orgmdpi.comresearchgate.net In the phosphonate-bridged dimer, each Ce(III) atom is eight-coordinate, being surrounded by an 8-oxygen environment. nih.gov In the carboxylate-bridged dimer, the cerium centers are 9-coordinate. acs.orgarxiv.org This contrasts with related plutonium chemistry where the smaller Pu(IV) ion results in an 8-coordinate environment, highlighting how the larger ionic radius of Ce(III) allows for the accommodation of more ligands. acs.org In some heterobimetallic structures that form supramolecular dimers, the Ce(III) ion can exhibit a nine-coordinate CeO9 environment. mdpi.com
The resulting geometries around the cerium centers are often distorted versions of high-coordination polyhedra. For the 8-coordinate cerium atoms in the phosphonate dimer, a distorted dodecahedral geometry is observed. nih.gov In cases of 9-coordination, geometries such as a distorted spherical tricapped trigonal prism or a distorted capped square antiprism have been reported. mdpi.comresearchgate.net The specific geometry is heavily influenced by the constraints imposed by the chelating ligands. researchgate.net For example, in a Ce(III) complex with Schiff base ligands, the coordination geometry significantly deviates from the ideal capped square antiprism due to the requirements of the chelating groups. researchgate.net
Computational studies on cerium oxide cluster anions, such as Ce2O2−, also provide insight into the bonding and structure, suggesting that initial oxidation involves the formation of ionic Ce-O-Ce bridge bonds. aip.org The interplay between cerium's 4f orbitals and ligand orbitals is crucial in dictating the bond covalency and, consequently, the molecular geometry. aip.orgaip.org
The table below summarizes the coordination environments and geometries found in select cerium-containing dimeric and related structures.
| Compound/Structure | Cerium Oxidation State | Coordination Number | Geometry | Bridging Ligands |
| [Ce2{Ph3CPO2(OEt)}4(NO3)2(H2O)4] nih.gov | Ce(III) | 8 | Distorted Dodecahedral | Phosphonate, Nitrate |
| [Ce(PDAH)(PDA)]2 acs.org | Ce(III) | 9 | Not specified | Carboxylate |
| MC-Ce Supramolecular Dimer mdpi.com | Ce(III) | 9 | Distorted Spherical Tricapped Trigonal Prism | Hydrogen Bonds |
| Ce(III) Schiff Base Complex researchgate.net | Ce(III) | 9 | Distorted Capped Square Antiprism | N/A (Monomer data) |
Detailed research findings have also provided specific bond lengths within the coordination sphere of the cerium centers. These distances are critical for a precise description of the geometry.
| Complex Type | Bond | Bond Length (Å) |
| Ce(III) Schiff Base Complex researchgate.net | Ce-O (phenolic) | 2.408 - 2.436 |
| Ce-O (methoxy) | 2.792 - 2.838 | |
| Ce-N | 2.519 - 2.576 | |
| Ce(III) double-decker complex rsc.org | Ce-Niso | ~2.53 - 2.54 |
| Ce(IV) imido complexes acs.org | Ce=N | 2.098 - 2.129 |
An in-depth examination of the reactivity and reaction mechanisms involving cerium dimers reveals a complex interplay of redox chemistry, ligand effects, and environmental factors. The ability of cerium to cycle between the +3 and +4 oxidation states is central to its chemical behavior, particularly within dimeric structures.
Coordination Chemistry of Dimeric Cerium Complexes
Ligand Systems Promoting Dimer Formation
The ability of a ligand system to support a dimeric cerium core depends on its capacity to form stable bridges between two metal ions. This can be achieved through various functionalities, including single-atom bridges (e.g., halides, oxides), multi-atom bridging moieties (e.g., carboxylates), or the use of larger, pre-organized ligands that possess multiple donor sites capable of binding to two separate metal centers.
Cyclooctatetraenide (COT), as a dianion (C₈H₈)²⁻, is a versatile ligand in f-element chemistry, known for forming sandwich and half-sandwich complexes. In the context of cerium dimers, COT ligands can act as bulky ancillary ligands that allow for the formation of bridges by other, smaller ligands.
A notable example is the dimeric π-cyclooctatetraene dianion complex of cerium(III), [Ce(C₈H₈)Cl·2THF]₂ . In this structure, each cerium(III) ion is coordinated to a COT²⁻ ligand. The two [Ce(C₈H₈)]⁺ units are then linked together by two bridging chloride ions. Each cerium atom is further coordinated by two tetrahydrofuran (THF) solvent molecules, completing its coordination sphere. This results in a classic chloride-bridged dimeric structure where the COT ligands occupy a significant portion of the coordination space on opposite sides of the Ce-Cl-Ce core.
Table 1: Structural Details of COT-Ligated Cerium Dimer
| Compound Formula | Bridging Ligand(s) | Cerium Oxidation State | Ancillary Ligands |
|---|---|---|---|
| [Ce(C₈H₈)Cl·2THF]₂ | Chloride (Cl⁻) | +3 | Cyclooctatetraenide, Tetrahydrofuran |
Benzoxazine-based ligands, particularly those that are dimeric in their free state, can serve as pre-organized scaffolds for the assembly of dinuclear metal complexes. These ligands are synthesized to have two separate chelating pockets linked by a flexible or rigid spacer.
Research into the complexation of cerium with the benzoxazine (B1645224) dimer 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol), referred to as MMD, has demonstrated the formation of a stable Ce(IV) complex. escholarship.org Although the final crystal structure revealed a mononuclear complex where the Ce(IV) center is coordinated by two bidentate MMD ligands and two nitrate (B79036) ligands, the study highlights the use of a dimeric ligand as a precursor. escholarship.org The MMD ligand is prepared through a two-step process involving a Mannich reaction to form a benzoxazine monomer, followed by a ring-opening dimerization. escholarship.org This approach, using a ligand that is itself a dimer, provides a rational strategy for bringing two metal centers into close proximity, even if intramolecular chelation to a single metal center proves more favorable in some cases. escholarship.org
Table 2: Benzoxazine Dimer Ligand System
| Ligand Name | Synthesis Precursors | Coordination Role |
|---|---|---|
| 2,2′-(methylazanediyl)bis(methylene)bis(4-methylphenol) (MMD) | p-cresol, formaldehyde, methylamine | Forms a stable complex with Cerium(IV) |
Acetylacetonate (acac) is a common β-diketonate ligand that typically chelates to a metal ion as a monoanionic, bidentate ligand. However, under certain conditions, it can also participate in the formation of dimeric structures through weaker intermolecular forces.
A dimeric cerium(III) acetylacetonate complex, [Ce(acac)₃(acacH)₂] , has been synthesized and characterized. researchgate.netmdpi.com In this structure, the monomeric unit consists of a cerium(III) ion chelated by three standard acac⁻ anions. Additionally, two neutral acetylacetone molecules (acacH), in their enol tautomeric form, coordinate to the cerium center in a unidentate fashion through one of their oxygen atoms. researchgate.netmdpi.com The dimerization of two [Ce(acac)₃(acacH)₂] molecules is achieved through a pair of intermolecular hydrogen bonds formed between the neutral acacH ligands of adjacent units. researchgate.netmdpi.com This creates a cyclic, hydrogen-bonded dimer with a chair-shaped 16-membered ring. The nearest intermolecular Ce–Ce distance in this dimer is 7.976 Å. mdpi.com
Furthermore, acetylacetonate ligands are crucial in the formation of larger cerium-oxo clusters. For instance, the cluster [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] is built from a central hexameric Ce(IV)-oxo core that is capped by two dimeric Ce(III) units, demonstrating another role for acac in stabilizing multinuclear cerium assemblies. researchgate.netnih.gov
Table 3: Characteristics of the Dimeric Cerium(III) Acetylacetonate Complex
| Compound Formula | Dimerization Force | Bridging Moiety | Ce–Ce Distance |
|---|---|---|---|
| [Ce(acac)₃(acacH)₂]₂ | Intermolecular Hydrogen Bonding | Neutral acetylacetone (acacH) ligands | 7.976 Å mdpi.com |
Ligands that combine rigid aromatic structures with flexible carboxylate binding groups are excellent candidates for constructing multinuclear complexes. The 1,10-phenanthroline-2,9-dicarboxylic acid (PDAH₂) ligand is a prime example.
The reaction of Ce(III) with PDAH₂ can yield a complex with the formula [Ce(PDAH)(PDA)]₂[Ce(PDAH)(PDA)] , which contains both dimeric and helical chain structures built from the same monomeric unit. nih.govias.ac.innih.gov The fundamental monomer consists of a Ce(III) cation bound by one doubly deprotonated PDA²⁻ dianion and one singly deprotonated PDAH⁻ monoanion, both of which act as tetradentate ligands. nih.govnih.gov The formation of the [Ce(PDAH)(PDA)]₂ dimer is achieved through bridging by the carboxylate groups of the PDA ligands. nih.govias.ac.innih.gov In these dimers, the coordination number of the cerium centers is nine, created by the eight binding sites from the two chelating PDA ligands and a ninth site from the bridging carboxylate. nih.gov
Table 4: Dimer Formation with PDA Ligands
| Monomer Unit | Bridging Moiety | Resulting Dimer | Cerium Coordination Number |
|---|---|---|---|
| [Ce(PDAH)(PDA)] | Carboxylate groups | [Ce(PDAH)(PDA)]₂ | 9 nih.gov |
Polyoxometalates (POMs) are large, inorganic metal-oxygen cluster anions that can function as robust, multidentate inorganic ligands. Their numerous surface oxygen atoms make them ideal for encapsulating or bridging multiple metal ions, including lanthanides.
POM-based lanthanide-oxo clusters are a class of compounds where lanthanide ions are stabilized by the POM framework through oxygen bridges. semanticscholar.org These frameworks can direct the assembly of polynuclear structures. For example, dimeric structures based on the [Ln(α-GeW₁₁O₃₉)₂] unit have been reported, where two lanthanide centers are bridged by the bulky polyoxotungstogermanate ligands. semanticscholar.org In such arrangements, the POM acts as a massive, inorganic chelating and bridging ligand, effectively linking two cerium (or other lanthanide) ions into a discrete dimeric complex. The stability and structure of these dimers are dictated by the size, shape, and charge of the specific POM ligand used. semanticscholar.org
Table 5: Role of POMs in Cerium Dimerization
| Ligand Type | General Role | Example Dimeric Unit |
|---|---|---|
| Polyoxometalate (POM) | Multidentate inorganic bridging ligand | [Ln(α-GeW₁₁O₃₉)₂] semanticscholar.org |
Schiff base ligands, formed from the condensation of primary amines and aldehydes or ketones, are exceptionally versatile in coordination chemistry. mdpi.com Their thio-Schiff base analogues, containing sulfur atoms (typically as thiophenolates), can also form stable complexes. The geometry of these ligands can be tailored to create dinuclear complexes where two metal centers are held in proximity by bridging atoms from the ligand backbone.
While monomeric cerium(III) complexes with thiophenolate ligands, such as Ce(SSN)₃(DME) , have been characterized, the formation of dimeric cerium structures often relies on bridging functionalities within the Schiff base ligand itself. nih.gov For other metals, dinuclear complexes are commonly formed when the Schiff base ligand provides a bridging atom, such as a phenolate or thiophenolate oxygen or sulfur atom, that can coordinate to two different metal centers simultaneously. nih.gov For example, phenolate-bridged dinuclear zinc(II) complexes have been synthesized using tridentate Schiff base ligands. nih.gov Although specific examples of dimeric cerium complexes formed by dimeric thio-Schiff bases are not prevalent in the immediate literature, the principle remains a viable strategy for promoting dimer formation. The design of a thio-Schiff base with two distinct chelating sites connected by a spacer would be a rational approach to synthesizing a dimeric cerium complex.
Formation of Binuclear and Polynuclear Cerium Complexes
The assembly of binuclear and polynuclear cerium complexes is typically achieved through the use of bridging ligands that can connect two or more metal centers. The choice of ligand and the reaction stoichiometry are critical in directing the formation of these higher-order structures over monomeric species.
Carboxylate groups are particularly effective at bridging cerium ions. For example, the reaction of Ce(III) with 1,10-phenanthroline-2,9-dicarboxylic acid (PDAH2) can yield a complex structure, [Ce(PDAH)(PDA)]2[Ce(PDAH)(PDA)] , which contains both dimeric units and helical polymeric chains. nih.gov In this structure, the monomeric building block consists of a Ce(III) cation bound by one doubly deprotonated (PDA²⁻) and one singly deprotonated (PDAH⁻) ligand. nih.govornl.gov The bridging of these monomeric units via the carboxylate moieties leads to the formation of the dimeric species, [Ce(PDAH)(PDA)]₂ . nih.gov The formation of this dimer versus a monomeric complex is dependent on the cerium-to-ligand ratio used in the reaction. ornl.gov
Another example is the formation of a mixed-ligand binuclear Ce(III) system using pyridine-2,6-dicarboxylic acid (Pydc). researchgate.net The resulting complex, [{Ce(Pydc)₃}{Ce(Pydc)(HO–CH₂CH₂–OH)(H₂O)₃}·6H₂O] , features two distinct nine-coordinate Ce(III) centers. researchgate.net One cerium ion is coordinated to three Pydc molecules, while the second is bound to one Pydc ligand, an oxygen atom from one of the first cerium's Pydc ligands, an ethylene glycol molecule, and three water molecules. researchgate.net
Redox reactions can also lead to the formation of cerium dimers. A dinuclear Ce(III) complex bridged by an oxalate ligand was isolated following the reduction of carbon dioxide by a low-valent cerium complex. nih.gov In this complex, each Ce(III) ion is five-coordinate, bound to three siloxide ligands and the bridging oxalate. nih.gov Furthermore, hexanuclear cerium(IV) oxo-clusters can be synthesized from Ce(III) precursors, indicating that in-situ oxidation and assembly can lead to polynuclear species. researchgate.net The synthesis of these clusters often involves the use of anionic oxygen-donor ligands like benzoates or pivalates in basic solvents, which facilitate the oxidation of Ce(III) to Ce(IV). researchgate.net
| Complex | Cerium Oxidation State | Bridging Ligand/Group | Key Structural Feature |
|---|---|---|---|
| [Ce(PDAH)(PDA)]₂ | +3 | Carboxylate | Dimer formed via carboxylate bridging of monomeric units. nih.gov |
| [{Ce(Pydc)₃}{Ce(Pydc)(HO–CH₂CH₂–OH)(H₂O)₃}·6H₂O] | +3 | Carboxylate Oxygen | Mixed-ligand binuclear complex with two distinct nine-coordinate Ce(III) ions. researchgate.net |
| Dinuclear Ce(III)-oxalate complex | +3 | Oxalate | Formed from CO₂ reduction; features two five-coordinate Ce(III) ions. nih.gov |
| Ce₆O₄(OH)₄(H₂O)₂(NO₃)₃(C₇H₅O₂)₉(C₃H₇NO)₄ | +4 | Oxo/Hydroxo | Hexanuclear Ce(IV) cluster formed from a Ce(III) precursor. researchgate.net |
Influence of Oxidation State on Dimer Architecture
The oxidation state of cerium, whether +3 or +4, profoundly impacts the resulting architecture of its complexes, including dimers. This influence stems primarily from the differences in ionic radius and charge density between Ce(III) and Ce(IV). The Ce⁴⁺ ion is significantly smaller than the Ce³⁺ ion, with an ionic radius that is approximately 0.14–0.20 Å smaller. nih.govacs.org This size difference leads to shorter metal-ligand bond distances in Ce(IV) complexes compared to their Ce(III) counterparts. acs.orgnih.gov
For instance, in aqueous acidic solutions, a structural change in the first coordination shell is observed between the two oxidation states. nih.gov EXAFS measurements show that Ce(III) is typically coordinated by nine water molecules, forming [CeIII(H₂O)₉]³⁺ . nih.govacs.org In contrast, the higher charge density of Ce(IV) promotes complexation with anions present in the solution. nih.gov For example, in sulfuric acid, Ce(IV) is believed to complex with water and three bisulfate ligands to form species like [CeIV(H₂O)₆(HSO₄)₃]⁺ . nih.gov This fundamental change in the primary coordination sphere dictates the potential for dimer formation; the strong complexation of Ce⁴⁺ with anions in sulfuric acid may explain the lack of dimer formation in that medium. nih.govacs.org
The higher charge of the Ce(IV) ion also allows it to form stable bonds with harder ligands, such as oxo groups, leading to the formation of polynuclear oxo-clusters. researchgate.net The stabilization of the +4 oxidation state is highly dependent on the ligand environment. figshare.com Electron-donating ligands can stabilize the Ce(IV) state, making it more accessible and influencing the types of structures that can be formed. nih.govnih.gov Conversely, reactions that are expected to produce Ce(IV) complexes can sometimes result in Ce(III) structures if the conditions favor reduction. The secondary coordination sphere, such as the presence of different alkali metal cations, can also modulate the electronic structure and control whether a cerium complex remains as Ce(III) or is oxidized to Ce(IV). rsc.org
| Property | Cerium(III) | Cerium(IV) |
|---|---|---|
| Ionic Radius (approx.) | Larger (e.g., 1.01 Å for CN=6) nih.gov | Smaller (by ~0.14-0.20 Å) nih.govacs.org |
| Coordination Number | Typically high (e.g., 9 or 10) nih.gov | Can be high (e.g., 12) but depends on ligand size wikipedia.org |
| Bond Lengths | Longer | Shorter acs.orgnih.gov |
| Typical Aqua Ion | [Ce(H₂O)₉]³⁺ nih.gov | Prone to hydrolysis and complexation with anions nih.gov |
| Complex Formation | Forms complexes with various ligands | Forms stable oxo-clusters and complexes with electron-donating ligands researchgate.netnih.gov |
Comparative Studies with Other f-Elements (e.g., Plutonium)
Comparative studies between cerium and other f-elements, particularly plutonium, are crucial for understanding the periodic trends in bonding and reactivity. Cerium(IV) is often considered a potential non-radioactive analogue for plutonium(IV) due to their similar ionic radii and charge. However, significant differences in their redox chemistry often lead to divergent structural outcomes, challenging this analogy. acs.orgacs.org
A clear example of this divergence is seen in reactions with 1,10-phenanthroline-2,9-dicarboxylic acid (PDAH₂). While Ce(III) forms a complex containing dimers and helices, the reaction with Pu(III) results exclusively in the formation of a monomeric Pu(IV) complex, Pu(PDA)₂ . nih.govacs.org During the reaction, Pu(III) is oxidized to Pu(IV). nih.govornl.gov The resulting structural differences are significant: the cerium centers in the dimer are 9- and/or 10-coordinate, whereas the Pu(IV) center is 8-coordinate, which is consistent with the smaller size of Pu(IV) compared to Ce(III). nih.govacs.org This system highlights how the different redox behavior between the two f-elements can lead to more complex structural chemistry for cerium than for plutonium. acs.org
Another study involving hydrothermal reactions in sulfuric acid showed that CeCl₃ and PuCl₃ produce vastly different compounds under comparable conditions. acs.org The cerium reaction yields Ce₂(Te₂O₅)(SO₄)₂ , a dense three-dimensional framework containing Ce(III). acs.org In contrast, the plutonium reaction produces Pu(TeO₃)(SO₄) , a layered structure containing Pu(IV). acs.org This stark structural difference is attributed to the different preferred oxidation states of the metals under these conditions and serves as a strong example of the failure of cerium as a simple surrogate for plutonium. acs.org
Even when the oxidation state is the same, subtle differences emerge. A comparison of isostructural Ce(III) and Pu(III) carbene complexes showed that while the six-coordinate ionic radii are very similar (1.01 Å for Ce³⁺ vs. 1.00 Å for Pu³⁺), there can be variations in bond lengths that are not predicted by ionic radii alone. nih.gov For instance, the Pr=C bond in a praseodymium analogue was found to be indistinguishable from the Pu=C bond, while the corresponding Ce=C bond was clearly longer than expected based on ionic radii. nih.gov These studies collectively demonstrate that while size and charge are important factors, the unique redox properties and orbital contributions of each f-element play a critical role in defining their coordination chemistry.
Computational and Theoretical Chemistry of Cerium Dimer Systems
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods have been employed to unravel the electronic structure and bonding in the cerium dimer. These range from high-level ab initio techniques to more computationally tractable Density Functional Theory (DFT) approaches and simplified model Hamiltonians.
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, are crucial for obtaining a qualitatively correct description of the complex electronic structure of Ce₂. Given the multireference nature of the this compound, single-reference methods like Hartree-Fock are inadequate. Instead, multireference methods such as Configuration Interaction (CI) and the Complete Active Space Self-Consistent Field (CASSCF) are essential.
Configuration Interaction (CI) is a variational method that constructs the molecular wavefunction as a linear combination of Slater determinants corresponding to different electronic configurations. For systems with significant multireference character, a Multi-Reference Configuration Interaction (MRCI) approach is necessary. In MRCI, the CI expansion includes excitations from a set of reference configurations, typically generated from a preceding CASSCF calculation. This allows for a more balanced description of both ground and excited states. While MRCI can provide highly accurate potential energy surfaces and spectroscopic properties, its computational cost escalates rapidly with the number of active electrons and orbitals, making it challenging for systems as complex as Ce₂.
Complete Active Space Self-Consistent Field (CASSCF) is a widely used method for systems with strong static correlation. In CASSCF, the molecular orbitals are partitioned into inactive, active, and virtual spaces. Within the active space, a full configuration interaction calculation is performed, providing a good description of the multireference character of the wavefunction. For the this compound, the active space must include the Ce 4f, 5d, and 6s orbitals to capture the essential physics of the system. The CASSCF method variationally optimizes both the CI coefficients and the molecular orbitals, providing a qualitatively correct wavefunction that can serve as a reference for more accurate methods like MRCI or second-order perturbation theory (CASPT2).
Given the importance of relativity in heavy elements like cerium, relativistic effects must be incorporated into these ab initio calculations. This can be achieved through various Hamiltonians, such as the Douglas-Kroll-Hess (DKH) or the exact two-component (X2C) Hamiltonians, which decouple the electronic and positronic degrees of freedom of the Dirac equation. The inclusion of spin-orbit coupling is particularly critical and is often treated variationally within the CASSCF framework (SO-CASSCF) or by methods like the state-interaction approach with spin-orbit coupling (RASSCF/RS2C). For lanthanides, specialized relativistically contracted basis sets, such as the segmented all-electron relativistically contracted (SARC) basis sets, are employed to accurately describe the electronic structure.
Density Functional Theory (DFT) offers a computationally less expensive alternative to wave-function-based ab initio methods. However, standard DFT functionals, such as those based on the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), often fail to accurately describe strongly correlated systems like the this compound. This is largely due to the self-interaction error inherent in these functionals, which leads to an incorrect description of the localized 4f electrons.
To address this deficiency, several approaches have been developed:
DFT+U: This method adds an on-site Coulomb interaction term (U) to the DFT energy functional for the correlated orbitals (in this case, the Ce 4f orbitals). The U parameter can be determined empirically or from first principles. While DFT+U can improve the description of localized electrons, the results can be sensitive to the choice of U.
Hybrid Functionals: These functionals incorporate a fraction of exact Hartree-Fock (HF) exchange into the exchange-correlation functional. This mixing of HF exchange can partially correct for the self-interaction error. Common hybrid functionals include B3LYP and PBE0. For f-element systems, it has been shown that the optimal fraction of HF exchange may be significantly higher than the standard values used for main-group elements and d-block transition metals. Benchmark studies on cerium oxides have shown that hybrid functionals like PBE0 and B1-WC can provide a reasonable description of their electronic properties. However, a systematic benchmarking of various hybrid functionals specifically for the this compound is still needed to determine the most accurate approach.
The performance of different hybrid functionals in describing the properties of cerium-containing systems can vary significantly. A comparative study on cerium oxides (CeO₂ and Ce₂O₃) evaluated the performance of five different hybrid functionals: HH, HHLYP, PBE0, B3LYP, and B1-WC. The study found that PBE0 was the most accurate for predicting crystal structures, while the B1-WC functional provided the best balance for describing band gaps and reaction energies. Such studies highlight the importance of selecting an appropriate functional for the specific properties of interest in cerium systems.
Given the complexity of full ab initio or DFT calculations, simplified model Hamiltonians are often used to capture the essential physics of strongly correlated systems like the this compound. These models reduce the complexity of the problem by focusing on the most important interactions.
One such approach is the valence bond model . A study of the this compound employed a valence bond model where two 4f electrons are localized at the two cerium sites. This model allows for an analytical solution and provides insights into how the low-lying energy spectrum arises from the interplay of the 4f valence bond exchange, the 4f Coulomb repulsion, and spin-orbit coupling.
Another relevant model is the Anderson lattice Hamiltonian , which is often used to describe heavy-fermion systems. This model considers the hybridization between localized f-electrons and itinerant conduction band electrons. First-principles calculations can be used to determine the parameters of such model Hamiltonians, bridging the gap between ab initio theory and phenomenological models.
Spin Hamiltonians are effective Hamiltonians that describe the magnetic properties of a system in terms of spin operators. For a molecule with a non-zero total spin in a magnetic field, the spin Hamiltonian can be written as:
Ĥ_spin = μ_B * B ^T ⋅ g ⋅ S _eff + S _eff^T ⋅ D ⋅ S _eff + ...
where μ_B is the Bohr magneton, B is the magnetic field, g is the g-tensor, S _eff is the effective spin, and D is the zero-field splitting tensor. The parameters of the spin Hamiltonian, such as the g-tensor and the zero-field splitting parameters, can be determined from first-principles calculations by mapping the energies of different spin configurations obtained from high-level calculations onto the spin Hamiltonian model. This approach is crucial for interpreting experimental data from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.
Modeling of Electronic and Magnetic Properties
The theoretical methodologies described above are applied to model the key electronic and magnetic properties of the this compound, providing insights that are often difficult to obtain experimentally.
The calculation of the energy spectrum of the this compound is a central goal of theoretical studies. The high density of states arising from the open 4f and 5d shells leads to a rich and complex spectrum of low-lying electronic states.
Theoretical studies based on a valence bond model have provided a detailed picture of the low-lying energy spectrum of Ce₂. nih.gov These calculations show that the energy spectrum is a result of the complex interplay between the 4f valence bond exchange, the 4f Coulomb repulsion, and spin-orbit coupling. nih.gov The ground state is calculated to be an even Ω=Λ=Σ=0 level. nih.gov The lowest excitations are found to be an odd Ω=Λ=Σ=0 state and a ³6₅ doublet (Ω=±5, Λ=±6, Σ=∓1), situated at approximately 30 K above the ground state. nih.gov In the absence of spin-orbit coupling, the ground state is predicted to be a ³Σ_g⁻ triplet state. nih.gov
The following table summarizes the calculated low-lying electronic states of the this compound from a valence bond model.
| State | Energy (K) | Ω | Λ | Σ | Parity |
| Ground State | 0 | 0 | 0 | 0 | even |
| 1st Excited State | ~30 | 0 | 0 | 0 | odd |
| 2nd Excited State | ~30 | ±5 | ±6 | ∓1 | - |
Data sourced from a valence bond model study.
These theoretical predictions provide a framework for the interpretation of experimental spectroscopic data on the this compound.
The g-factor is a dimensionless quantity that characterizes the magnetic moment of a paramagnetic species. The g-tensor, a 3x3 matrix, describes the anisotropy of the interaction between the electron spin and an external magnetic field. Theoretical calculation of the g-tensor is crucial for understanding and interpreting EPR spectra.
The calculation of the g-tensor for molecules containing heavy elements like cerium requires a relativistic treatment that includes spin-orbit coupling. Several theoretical frameworks have been developed for this purpose:
Perturbation Theory: In this approach, the g-tensor is calculated using second-order perturbation theory, where spin-orbit coupling and the orbital Zeeman interaction are treated as perturbations.
Density Functional Theory Approaches: Methods have been developed to calculate g-tensors within the DFT framework. One such method utilizes the zeroth-order regular approximation (ZORA) to the Dirac equation to variationally include spin-orbit coupling. To address the issue of gauge dependence, gauge-including atomic orbitals (GIAOs) are often employed.
Four-Component DFT: This is a fully relativistic approach based on the Dirac equation. Modern implementations use a restricted magnetically balanced basis and London atomic orbitals to ensure robust and gauge-invariant results.
While these methods have been successfully applied to various open-shell molecules, including transition metal complexes, specific g-factor calculations for the this compound are not yet widely reported in the literature. Such calculations would be highly valuable for characterizing its magnetic properties and would require a high level of theory that can accurately treat both the strong electron correlation and the significant relativistic effects present in this challenging molecule.
Computational Insights into Reactivity and Mechanism
Computational chemistry provides a powerful lens for examining the reactivity and mechanistic pathways of this compound systems at an atomic level. Through the use of theoretical models, particularly Density Functional Theory (DFT), researchers can simulate complex interactions that are often difficult to observe experimentally. These computational approaches offer deep insights into surface phenomena, electronic behaviors, and the prediction of reaction kinetics and thermodynamics, thereby guiding the design of more efficient catalytic materials.
Adsorption and Surface Interactions (e.g., Pt dimers on CeO2 surfaces)
Computational studies have been instrumental in elucidating the adsorption behavior and surface interactions of metal dimers on cerium(IV) oxide (CeO₂) surfaces. The interaction of platinum (Pt) dimers with the CeO₂(111) surface, which is the most stable and commonly exposed facet of ceria, serves as a prime example.
Periodic slab model calculations based on DFT, often including an on-site Hubbard parameter (GGA+U) to better describe the localized Ce 4f electrons, have been employed to study the direct adsorption of Pt₂ dimers. Research indicates that the most stable configuration for a Pt₂ dimer on the CeO₂(111) surface is nearly parallel to the surface itself. In this state, the electronic ground state is a closed shell, and notably, there is no significant evidence of charge transfer either from the dimer to the surface or vice versa.
Furthermore, these theoretical models can predict the energetics of dimer formation and dissociation on the surface. The formation of a Pt₂ dimer from two individually adsorbed Pt atoms is a highly favorable process, involving a very small energy barrier of approximately 0.10 eV. Conversely, the dissociation of an already adsorbed Pt₂ dimer back into individual atoms requires overcoming a substantial energy barrier, calculated to be around 1.43 eV. This large dissociation barrier suggests that once Pt₂ dimers are formed on the ceria surface, they are highly stable and likely to remain intact, potentially acting as nucleation sites for the growth of larger platinum particles.
| Process | Calculated Energy Barrier (eV) | Implication |
|---|---|---|
| Formation from 2 Adsorbed Pt Atoms | ~0.10 | Kinetically favorable; dimers form easily. |
| Dissociation into 2 Adsorbed Pt Atoms | ~1.43 | Kinetically unfavorable; dimers are stable once formed. |
Charge Transfer Phenomena
Charge transfer is a fundamental process in the catalytic function of ceria-based systems. The ability of cerium to cycle between Ce⁴⁺ and Ce³⁺ oxidation states is central to its redox properties. Computational studies provide critical insights into the mechanisms and extent of charge transfer between ceria surfaces and adsorbed species.
When metal atoms or dimers are adsorbed on a CeO₂ surface, a transfer of electron density can occur, leading to the reduction of surface Ce⁴⁺ ions to Ce³⁺. This process creates localized electrons in the Ce 4f orbitals. For example, in the case of single Pt atoms on CeO₂(111), calculations show two possible local minima: one where the Pt atom is essentially neutral, and another, slightly higher in energy, where the Pt atom is oxidized to Pt⁺, with a corresponding reduction of a Ce⁴⁺ ion to Ce³⁺.
This phenomenon is not limited to platinum. DFT calculations on silver (Ag) single atoms on CeO₂(111) also predict that the presence of Ag can induce the reduction of the ceria surface through charge transfer from the metal atom to the cerium ions. Experimental studies combined with theoretical modeling on gold (Au) and copper (Cu) nanoparticles embedded in CeO₂ have confirmed that the excitation of localized surface plasmon resonance in the metal nanoparticles leads to a persistent and efficient charge transfer to the ceria matrix. Satellite structures observed in X-ray Photoelectron Spectroscopy (XPS) of cerium oxides are computationally and experimentally attributed to ligand-to-metal charge transfer transitions (O 2p → Ce 4f), further underscoring the importance of this phenomenon.
Predicting Reaction Trends and Outcomes
A significant application of theoretical chemistry is the prediction of reaction trends and outcomes, which can accelerate the discovery and optimization of catalysts. By calculating the energetics of reaction intermediates and transition states, computational models can map out entire catalytic cycles and identify rate-limiting steps.
For ceria-based catalysts, DFT calculations have been used to predict how surface structure and composition influence catalytic activity. For instance, theoretical investigations into oxygen electrochemical reactions have shown that different facets of CeO₂ exhibit markedly different catalytic activities. Calculations predict that the CeO₂(100) facet is the most promising for the 4-electron oxygen reduction reaction (ORR). Similarly, computational modeling has been used to predict that single-atom Ag catalysts on ceria are more favorable for CO oxidation than analogous single-atom Pd catalysts. This was attributed to differences in CO adsorption strength and the exothermicity of the CO to CO₂ transformation.
These predictive capabilities extend to understanding the effects of modifications, such as doping. Theoretical studies predicted that doping the CeO₂(111) surface with heterocations having a smaller valence and ionic radius would enhance the adsorption and migration of hydrogen atoms by creating more electron-deficient lattice oxygen sites. These computational predictions were subsequently confirmed by experimental observations, demonstrating the power of theoretical models to guide catalyst design.
| System | Reaction | Computational Prediction |
|---|---|---|
| Different CeO₂ Facets | Oxygen Reduction Reaction (ORR) | The (100) facet exhibits the highest catalytic activity. |
| Single-Atom M/CeO₂ (M = Ag, Pd) | CO Oxidation | Reaction is more favorable at Ag centers than at Pd centers. |
| Doped-CeO₂(111) | Hydrogen Adsorption & Migration | Doping with smaller, lower-valence cations enhances H atom adsorption. rsc.org |
Validation of Theoretical Models against Experimental Data
The reliability and accuracy of computational models are contingent upon their validation against experimental data. For cerium-based systems, a strong synergy between theory and experiment has been crucial for building a robust understanding of their chemical and physical properties.
The choice of computational method is critical. Standard DFT often struggles to accurately describe the localized 4f electrons in cerium, leading to discrepancies with experimental values for properties like band gaps and defect formation energies. The development of methods like DFT+U and hybrid functionals has significantly improved agreement. More advanced techniques, such as the Random Phase Approximation (RPA), have been shown to provide results for ceria surface energy and hydrogenation energy that match significantly better with experimental data compared to DFT+U or HSE06. escholarship.org This continuous process of comparing theoretical predictions with experimental results not only validates the models but also drives the development of more accurate and reliable computational methods. escholarship.orgacs.orgresearchgate.net
| Property | Experimental Value | DFT+U Prediction | HSE06 Prediction | RPA Prediction |
|---|---|---|---|---|
| Oxygen Vacancy Formation Energy (eV) | 4.2 ± 0.3 | Underestimates by ~1.5 eV | Underestimates by 0.5-0.8 eV | Closer agreement expected escholarship.org |
| CO Vibrational Frequency (cm⁻¹) on CeO₂(111) | 2154 (p-polarization) nih.gov | Dependent on U value researchgate.net | Good agreement nih.gov | N/A |
| Bulk Lattice Constant (Å) | 5.411 banglajol.info | ~5.47 (U=5 eV) | N/A | N/A |
Advanced Materials Research Utilizing Cerium Dimers
Development of Novel Magnetic Materials
The study of cerium-based compounds is a burgeoning field in quantum magnetism, as the 4f electrons in cerium can exhibit either localized or itinerant behavior, leading to complex magnetic phenomena. desy.de Cerium dimers, in particular, offer a platform to investigate and control magnetic coupling between two adjacent f-electron centers.
One notable example is the cerium(III) dimer [Ce₂(COT)₃], where COT stands for 1,3,5,7-cyclooctatetraenide. In this complex, the two Ce(III) ions are magnetically coupled. nih.gov The primary mechanism for this isotropic coupling is identified as kinetic, stemming from the fσ–fσ interaction due to a significant transfer integral between these orbitals. nih.gov However, the fπ–fπ interaction also plays a a non-negligible role in this magnetic behavior. nih.gov The analysis of its natural orbitals indicates a superexchange mechanism occurring through a σ*CH orbital of the bridging cyclooctatetraenide ring. nih.gov Theoretical studies on the fundamental cerium dimer (Ce₂) show that its low-lying energy spectrum is determined by the interplay between the 4f valence bond exchange, Coulomb repulsion, and spin-orbit coupling.
The synthesis of different cerium complexes has also yielded dimeric structures with interesting magnetic properties. For instance, the reaction of Ce(III) with 1,10-phenanthroline-2,9-dicarboxylic acid can produce a compound featuring [Ce(PDAH)(PDA)]₂ dimers. acs.org In another study, four novel Ce(III) mononuclear complexes were shown to form centrosymmetric dimers in the solid state via hydrogen bonds, exhibiting field-induced single-ion magnet behavior. acs.org Research into cerium-containing alloys for high-energy permanent magnets has also explored compositions such as Ce₂Fe₁₇ and Ce₂Co₁₇. escholarship.org
| Compound/System | Magnetic Property | Research Finding |
| [Ce₂(COT)₃] | Magnetic Coupling | Isotropic coupling (J = −7 cm⁻¹) is primarily kinetic, arising from fσ–fσ interaction, with a superexchange mechanism through the bridging ligand. nih.gov |
| Ce₂ | Low-Lying Energy Spectrum | The energy spectrum results from the interplay of 4f valence bond exchange, Coulomb repulsion, and spin-orbit coupling. |
| [Ce(PDAH)(PDA)]₂ | Dimer Formation | Two cerium centers are linked by bridging carboxylate anions, creating a dimeric structure. acs.org |
| Ce₂Fe₁₇ | Anisotropy | This alloy was found to possess c-axis anisotropy, a property relevant for developing permanent magnets. escholarship.org |
Applications in Optoelectronics
Cerium(III) compounds are known for their unique optical properties, stemming from the radiative 5d¹ to 4f¹ transition. nih.gov This transition is parity-allowed, leading to tunable emissions and short excited-state decay lifetimes, which are highly desirable for optoelectronic applications such as LEDs and photocatalysis. nih.gov While most Ce(III) materials emit in the ultraviolet to yellow range, recent research into dimeric structures has successfully pushed the emission into the deep-red region of the spectrum. nih.gov
A series of molecular Ce(III) complexes synthesized with S-coordinating dithiobiuret ligands demonstrated that steric hindrance could be tuned to yield both mononuclear and dinuclear structures with distinct emission colors. nih.gov Specifically, the dinuclear complexes, Ce-dtuᴹᵉ⁴ and Ce-dtuᴱᵗ⁴ , exhibit orange-red emission. nih.gov This achievement opens up possibilities for developing low-cost, deep-red emitting materials for applications like photodetectors and organic light-emitting diodes (OLEDs). nih.gov
Beyond luminescence, the photochemical reactivity of cerium dimers is also being explored. The dinuclear cerium carbonyl complex, Ce₂CO, can be photochemically rearranged into a c-Ce₂(μ-C)(μ-O) isomer, demonstrating that light can be used to induce structural changes and activate the CO triple bond. beilstein-journals.org The development of chiral organic-inorganic hybrid metal halides has also led to the creation of cerium-based materials that exhibit circularly polarized luminescence (CPL) in the UV region, a property sought after for spin light-emitting diodes and other advanced optoelectronics.
| Compound/System | Optical Property | Key Finding |
| Dinuclear Ce-dtuᴹᵉ⁴ / Ce-dtuᴱᵗ⁴ | Photoluminescence | Exhibit orange-red emission, with PL maxima around 632-644 nm. nih.gov |
| Ce₂CO | Photochemical Rearrangement | Can be photochemically converted to an isomer where the dimer is inserted into the C-O bond. beilstein-journals.org |
| [Ce(PDAH)(PDA)]₂ | Dimer/Helix Formation | Forms complex structures including dimers and helical chains through carboxylate bridging. escholarship.org |
| Chiral Cerium Halides | Circularly Polarized Luminescence | The first rare-earth-based chiral metal halides exhibiting UV CPL. |
Contributions to Electrocatalysis
The redox activity of the Ce(IV)/Ce(III) couple is central to the catalytic applications of cerium compounds. In the field of electrocatalysis, cerium dimers are being investigated for their potential to facilitate multi-electron transfer reactions, which are crucial for processes like water oxidation.
The catalytic cycle in many cerium-based reactions involves the homolysis of Ce(IV)–ligand covalent bonds, which can be induced thermally or through photo-assistance to generate radicals. The ability to design dimeric cerium complexes where the redox potential and ligand environment are precisely controlled is a key area of ongoing research aimed at developing new and more efficient electrocatalysts.
Role in Oxygen Storage Materials
Cerium oxide (CeO₂) is a critical component in automotive three-way catalysts, primarily due to its remarkable oxygen storage capacity (OSC). This property is rooted in the facile and reversible redox chemistry between Ce⁴⁺ and Ce³⁺ within the ceria lattice, which allows the material to store and release oxygen depending on the ambient conditions.
While bulk CeO₂ is the material used in applications, understanding the fundamental mechanisms of oxygen storage at a molecular level is challenging. To this end, cerium-oxo clusters, which can be considered molecular-scale nanoparticles of CeO₂, have become invaluable models. Research on these clusters has provided significant insight into the behavior of bulk ceria.
Notably, a decanuclear cerium-oxo cluster, [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] , has been synthesized and characterized. This cluster is built from a core hexameric unit of Ce(IV) sites that is capped by two dimeric Ce(III) units. The presence of this mixed-valence Ce(III)/Ce(IV) dimer within a larger cluster provides a precise molecular model for studying the electronic and structural dynamics that govern oxygen storage in ceria-based materials. By studying such well-defined dimer-containing clusters, researchers can gain a deeper understanding of how oxygen vacancies are formed and stabilized in the lattice, which is the key to improving the efficiency and durability of oxygen storage materials.
Catalytic Functionalities of Cerium Dimer Systems
Homogeneous Catalysis by Cerium Dimer Species
In homogeneous catalysis, soluble cerium complexes, which can exist as dimers, act as effective catalysts for various organic reactions. The proximity of two cerium centers in a dimeric structure can facilitate multi-electron transfer processes and cooperative substrate activation.
Dimeric cerium(IV) species have been identified as potent oxidants in homogeneous catalytic systems. Kinetic studies have provided evidence for the participation of these dimers in the oxidation of organic substrates.
Alcohols: The oxidation of alcohols, such as n-propanol, 2-methoxy ethanol, and 2-ethoxy ethanol, to their corresponding aldehydes using cerium(IV) in a nitric acid medium has been shown to involve a Ce(IV)-dimer. orientjchem.org Kinetic evidence, such as the reaction rate decreasing with an increase in the initial Ce(IV) concentration, points to the involvement of a dimeric cerium species as the active oxidant. orientjchem.org The proposed mechanism involves the formation of a complex between the alcohol and the this compound, followed by a redox reaction that generates a free radical and leads to the aldehyde product. orientjchem.org It has been established that in acidic media, ceric ions can exist as various species, including the dimeric oxo-bridged cation [Ce-O-Ce]⁶⁺, which is believed to participate in the oxidation process. orientjchem.org
Sulfides: Cerium(IV) complexes also serve as effective catalysts for the selective oxidation of sulfides to sulfoxides. Using cerium(IV) triflate as a catalyst in the presence of aqueous hydrogen peroxide, a variety of dialkyl, alkyl aryl, and cyclic sulfides can be converted to their corresponding sulfoxides in high yields. researchgate.net This catalytic method is notable for its compatibility with a wide range of functional groups, including olefins, alcohols, aldehydes, and esters, highlighting its chemoselectivity. researchgate.net While the direct involvement of a dimeric species is not always explicitly detailed in every system, the known tendency of Ce(IV) to form dimers in solution suggests their potential role in the catalytic cycle. orientjchem.orgresearchgate.net
| Substrate Type | Catalyst System | Product | Key Finding |
|---|---|---|---|
| Alcohols (n-propanol, 2-methoxy ethanol) | Cerium(IV) in aqueous nitric acid | Aldehydes | Kinetic studies indicate the participation of a Ce(IV)-dimer as the active oxidizing species. orientjchem.org |
| Sulfides (dialkyl, alkyl aryl) | Cerium(IV) triflate / H₂O₂ | Sulfoxides | Highly selective oxidation catalyzed by Ce(IV) species, which are known to form dimers. researchgate.net |
Cerium-based complexes are emerging as cost-effective and efficient photocatalysts for organic synthesis, harnessing the energy of visible or UV light to drive chemical reactions. acs.org This activity is rooted in the photophysical properties of both Ce(III) and Ce(IV) species. Upon photoexcitation, an excited state of the cerium complex is generated, which can then engage in single-electron transfer (SET) or energy transfer processes with a substrate. acs.orgacs.org
For example, the photocatalyst [Ce(III)Cl₆]³⁻ can be excited by UV light to generate a potent reducing excited state, [Ce(III)Cl₆]³⁻*, capable of activating carbon-halogen bonds. acs.org This excited species can reduce a substrate like 1-fluoro-4-iodobenzene, leading to its radical form, while the cerium center is oxidized to Ce(IV). acs.org The resulting Ce(IV) species, [Ce(IV)Cl₆]²⁻, can then complete the catalytic cycle. While many studies focus on mononuclear complexes, the principles can extend to dimeric or polynuclear cerium assemblies, where cooperative effects between metal centers could influence the photocatalytic efficiency. The development of cerium-based photocatalysis is a promising area, leveraging cerium's abundance and unique redox chemistry. acs.org
Heterogeneous Catalysis Involving Dimeric Cerium Units
In heterogeneous catalysis, solid cerium dioxide (CeO₂), or ceria, is a cornerstone material, particularly as a support or active component. The catalytic functionality of ceria is intimately linked to the properties of its crystal lattice, where adjacent Ce⁴⁺/Ce³⁺ ions can be considered functional dimeric units that facilitate key reaction steps.
Ceria is widely used as a support for noble metals like platinum (Pt) in oxidation catalysis. The strong interaction between Pt and the ceria support is critical for the high catalytic activity observed, for instance, in CO oxidation. ub.edunih.govunits.it The mechanism often proceeds via a Mars-van Krevelen pathway, which directly involves the ceria lattice. nih.govresearchgate.net
In this mechanism, CO adsorbs onto the Pt nanoparticles and reacts with lattice oxygen supplied by the ceria support at the Pt-CeO₂ interface. nih.gov This step reduces two adjacent Ce⁴⁺ ions to Ce³⁺ and creates an oxygen vacancy (Vₒ) in the ceria lattice. This pair of adjacent cerium ions acts as a functional dimeric unit, accommodating the electrons transferred during the oxygen removal. The resulting vacancy is then refilled by gas-phase O₂, which re-oxidizes the two Ce³⁺ ions back to Ce⁴⁺, completing the catalytic cycle. ub.edu The formation of Pt-O-Ce bonds at the interface is crucial for this process, enhancing the reducibility of the ceria and promoting the mobility of lattice oxygen. ub.eduunits.it Research has shown that dimeric platinum complexes can also be used as precursors, which upon chemisorption and thermal treatment on ceria, yield highly active Pt(II) centers for low-temperature CO oxidation. researchgate.net
| Catalyst | Reaction | Role of Dimeric Cerium Unit | Mechanism |
|---|---|---|---|
| Pt/CeO₂ | CO Oxidation | Adjacent Ce⁴⁺ ions in the lattice act as a functional unit to provide lattice oxygen, forming two Ce³⁺ ions and an oxygen vacancy. | Mars-van Krevelen nih.govresearchgate.net |
Cerium dioxide is an indispensable component in three-way catalysts (TWCs) used to control harmful emissions from gasoline-powered vehicles. mdpi.comresearchgate.net Its primary function is to act as an oxygen buffer, a property known as oxygen storage capacity (OSC). mdpi.comnih.govresearchgate.net OSC allows the catalyst to mitigate fluctuations in the exhaust gas air-to-fuel ratio, ensuring the simultaneous conversion of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx).
The OSC of ceria stems from the facile and reversible redox transition between Ce⁴⁺ and Ce³⁺ within the solid lattice. mdpi.com
Under fuel-rich (reducing) conditions, when oxygen is scarce, CeO₂ provides lattice oxygen to oxidize CO and HCs. This process involves the reduction of two neighboring Ce⁴⁺ ions to Ce³⁺ for each oxygen atom released, creating an oxygen vacancy: 2CeO₂ → Ce₂O₃ + [O].
Under fuel-lean (oxidizing) conditions, when excess oxygen is present, the reduced Ce³⁺ ions are re-oxidized to Ce⁴⁺, replenishing the lattice oxygen and storing the excess O₂: Ce₂O₃ + ½O₂ → 2CeO₂.
Cerium-based catalysts are highly effective for the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), a key technology for controlling emissions from diesel engines and stationary sources. rsc.orgsemanticscholar.orgmdpi.com The activity of ceria in NH₃-SCR is attributed to its redox properties and surface acidity. mdpi.comnih.gov
The reaction mechanism on ceria-based catalysts typically follows an Eley-Rideal or Langmuir-Hinshelwood pathway. In these mechanisms, NH₃ adsorbs onto acid sites on the catalyst surface. nih.gov NOx from the gas phase then reacts with the adsorbed ammonia species. The Ce⁴⁺/Ce³⁺ redox cycle is vital for the catalytic turnover. For example, a Ce⁴⁺ site can be reduced to Ce³⁺ by reacting with adsorbed NH₃ and NO. The resulting Ce³⁺ site is then re-oxidized back to Ce⁴⁺ by gas-phase O₂, completing the cycle. nih.govnih.gov
This redox process inherently involves the ceria lattice. The reduction of a single Ce⁴⁺ ion to Ce³⁺ and its subsequent re-oxidation necessitates electronic and structural rearrangements with its neighboring cerium and oxygen ions. Therefore, adjacent Ce-O-Ce units in the crystal lattice act as a functional group, facilitating the electron transfer and oxygen mobility required for the SCR reaction to proceed efficiently. The addition of other elements, like manganese or tungsten, can further enhance the formation of acid sites and promote the redox cycle, improving the catalyst's low-temperature activity and stability. mdpi.comresearchgate.net
Catalytic Cracking in Petroleum Refining
Cerium-based catalysts play a significant role in the petrochemical industry, particularly in the fluid catalytic cracking (FCC) process. stanfordmaterials.comidc-online.com FCC is a crucial secondary conversion process used in petroleum refineries to convert high-boiling, high-molecular-weight hydrocarbon fractions of crude oil into more valuable, smaller molecules such as gasoline, olefinic gases, and other products. idc-online.comwikipedia.orgsphinxsai.com The primary function of these catalysts is to break the long-chain molecules of hydrocarbon liquids into shorter molecules by contacting the feedstock with a hot, powdered catalyst at high temperatures and moderate pressure. idc-online.comwikipedia.org
Oxygen Mobility and Redox Cycling
The catalytic functionality of this compound systems is intrinsically linked to their remarkable oxygen mobility and efficient redox cycling between Ce³⁺ and Ce⁴⁺ states. mdpi.commdpi.com Ceria (cerium oxide) acts as an "oxygen reservoir," capable of storing and releasing oxygen depending on the surrounding conditions. mdpi.com This property, known as oxygen storage capacity (OSC), is central to many of its catalytic applications. mdpi.com
The mechanism involves the reversible transition of cerium ions:
Oxygen Release: Under reducing conditions (oxygen-poor environment), Ce⁴⁺ is reduced to Ce³⁺, creating an oxygen vacancy in the ceria lattice.
Oxygen Storage: Under oxidizing conditions (oxygen-rich environment), Ce³⁺ is oxidized back to Ce⁴⁺, replenishing the oxygen vacancy.
This redox shift (Ce⁴⁺ + e⁻ ↔ Ce³⁺) is the cornerstone of its catalytic prowess. mdpi.com The presence of Ce³⁺ ions increases the amount of unstable surface oxygen and oxygen vacancies, which are often the active sites for catalytic reactions. mdpi.commdpi.com Research has shown that the interaction between metal species and the ceria support can promote the stabilization of active particles and enhance this oxygen storage/release capability. nih.gov The unique electronic structure of cerium allows it to facilitate the generation of radicals through the homolysis of Ce(IV)-ligand covalent bonds, a key step in various catalytic cycles for organic transformations. acs.orgnih.gov This dynamic cycling makes cerium-based materials, including systems where cerium centers are in close proximity, highly effective in oxidation catalysis. mdpi.comscispace.com
| Process | Cerium Oxidation State Change | Associated Phenomenon | Catalytic Environment |
|---|---|---|---|
| Oxygen Release | Ce⁴⁺ → Ce³⁺ | Creation of Oxygen Vacancy | Reducing (Oxygen-Poor) |
| Oxygen Storage | Ce³⁺ → Ce⁴⁺ | Annihilation of Oxygen Vacancy | Oxidizing (Oxygen-Rich) |
Role of Dimeric Structures in Catalytic Activity and Selectivity
The arrangement of cerium ions into dimeric or polynuclear structures, or simply the close proximity of cerium centers on a catalyst support, plays a critical role in enhancing catalytic activity and selectivity. idc-online.com The synergistic interaction between adjacent cerium ions facilitates the redox cycle (Ce³⁺/Ce⁴⁺) that is fundamental to its catalytic function. mdpi.com This proximity allows for more efficient electron transfer and stabilization of the different oxidation states, which in turn enhances oxygen mobility.
In processes like catalytic cracking, the ability of the catalyst to manage the redox chemistry effectively is paramount. The presence of multiple, interacting cerium centers can create a higher density of active sites and improve the catalyst's resistance to deactivation. For instance, the formation of oxygen vacancies, which are crucial for the reaction mechanism, is promoted by the structural and electronic interplay between neighboring cerium ions. nih.gov This cooperative effect within a dimeric or clustered cerium system leads to:
Enhanced Reducibility: The ease with which Ce⁴⁺ can be reduced to Ce³⁺ is improved, leading to faster oxygen release. nih.gov
Increased Oxygen Vacancy Concentration: The interaction between cerium sites can stabilize a higher number of oxygen vacancies, which often serve as the primary sites for reactant adsorption and activation. mdpi.com
These factors collectively result in a catalyst with superior activity, selectivity towards desired products, and a longer operational lifespan.
Emerging Research Directions and Future Outlook for Cerium Dimers
Exploration of New Synthetic Pathways for Stable Dimeric Species
The creation of stable cerium dimers is a significant synthetic challenge that hinges on the precise control of the coordination environment around the cerium ions. Recent breakthroughs have demonstrated that the rational design of organic ligands is paramount to directing the self-assembly of monomers into well-defined dimeric structures.
One successful strategy involves tuning the steric hindrance of the ligands. For instance, researchers have shown that by adjusting the bulkiness of substituents on S-coordinating dithiobiuret ligands, it is possible to selectively synthesize either mononuclear or dinuclear (dimeric) Ce(III) complexes. nih.gov This control over the nuclearity of the final product is crucial for tailoring its properties.
Another powerful approach is the manipulation of the stoichiometric ratio between the cerium salt and the ligand during synthesis. Studies using 1,10-phenanthroline-2,9-dicarboxylic acid (PDAH2) have revealed that the reaction with Ce(III) can yield different architectures, including a distinct dimeric species, [Ce(PDAH)(PDA)]2, depending on the precise metal-to-ligand ratio employed. nih.govornl.gov This method allows for the selective formation of dimers over monomers or extended polymeric chains.
The general synthetic routes often involve the reaction of a cerium precursor, such as Ce[N(SiMe3)2]3 or cerium(III) nitrate (B79036), with a carefully chosen protonated ligand in an appropriate solvent. aliyuncs.comnih.govresearchgate.net The choice of ligand, which can range from carboxylates to thiolates and pyrazolylborates, ultimately dictates the structure and stability of the resulting dimer. nih.govornl.govresearchgate.netresearchgate.net
| Synthetic Strategy | Controlling Factor | Ligand Example | Resulting Dimer Example |
| Steric Hindrance Tuning | Size of ligand substituents | Dithiobiuret ligands | Ce₂[(N(CSNMe₂)₂]₆ |
| Stoichiometric Control | Metal-to-ligand ratio | 1,10-phenanthroline-2,9-dicarboxylic acid | [Ce(PDAH)(PDA)]₂ |
| Ligand Design | Bridging capability and coordination pockets | Azolyl-substituted thiophenolates | Potentially dimeric structures |
Advanced Spectroscopic Probes for Real-time Dynamics
Elucidating the structure, bonding, and dynamic behavior of cerium dimers requires a sophisticated suite of spectroscopic techniques. Standard methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide foundational information about the ligand framework and its coordination to the metal center. researchgate.net However, the intricacies of the cerium ions themselves, particularly their oxidation states and electronic transitions, call for more advanced probes.
Ambiguity in assigning the cerium oxidation state is a common challenge. For example, in the [Ce(PDAH)(PDA)]2 dimer, conventional UV-vis-near-IR spectroscopy was insufficient to definitively confirm the Ce(III) state. nih.govornl.gov To resolve this, researchers employed synchrotron-based Ce L3,2-edge X-ray Absorption Near-Edge Spectroscopy (XANES), a powerful element-specific technique that directly probes the electronic configuration of the cerium atoms. nih.govornl.gov This, combined with magnetic susceptibility and heat capacity measurements, provided conclusive evidence for the +3 oxidation state. nih.govornl.gov
X-ray Absorption Spectroscopy (XAS) and Synchrotron powder X-ray Diffraction (XRD) are also instrumental in tracking the structural changes and oxidative complexation processes during dimer formation in real-time. nih.govmdpi.com These techniques can follow the transformation from a Ce(III) precursor to a final Ce(IV) complex, providing detailed insight into the reaction mechanism. nih.govmdpi.com
To understand the functional properties, such as luminescence, time-resolved spectroscopy is employed. The study of photophysical processes in Ce(III) complexes using transient photoluminescence decay measurements helps to characterize the excited-state lifetimes and efficiencies of the 5d-4f electronic transitions that are responsible for their light-emitting properties. pku.edu.cn
Refined Multiscale Computational Modeling
Computational chemistry provides indispensable insights into the electronic structure and bonding of cerium dimers, which are notoriously difficult to model. aip.orgaip.org The primary challenge lies in accurately describing the behavior of cerium's 4f electrons, which requires accounting for strong electron correlation and relativistic effects. aip.orgaip.org
High-level ab initio calculations are at the forefront of efforts to understand the nature of bonding in cerium-containing molecules. aip.orgaip.org These studies quantify the many-body interactions and the significant role of the 4f orbitals, which can participate in covalent bonding with ligands, contrary to their traditional depiction as "core-like" non-bonding orbitals. aip.orgaip.org The degree of covalency and the involvement of the 4f orbitals are highly dependent on the coordination environment. aip.orgresearchgate.net
Density Functional Theory (DFT) is a widely used method, often in combination with experimental data, to predict geometries, interpret spectroscopic results, and elucidate binding modes in cerium complexes. researchgate.net However, standard DFT functionals can sometimes struggle to correctly describe the localized nature of the 4f electrons. aip.org Consequently, the development and application of more advanced approaches, such as hybrid functionals (e.g., HSE03), are crucial for obtaining results that are in good agreement with experimental data, particularly for electronic properties like bandgaps. worldscientific.com
These refined computational models are essential for predicting the structure and properties of new, yet-to-be-synthesized cerium dimers, thereby guiding experimental efforts.
| Computational Method | Focus | Key Challenge |
| High-level ab initio | Quantifying Ce-ligand bonding, role of 4f orbitals | Strong electron correlation, relativistic effects |
| Density Functional Theory (DFT) | Predicting geometry, interpreting spectra | Accurate description of localized 4f electrons |
| Hybrid Functionals (e.g., HSE03) | Calculating electronic and optical properties | Computational cost |
Design of Tailored Dimeric Architectures for Specific Functions
The ability to control the synthesis of cerium dimers opens the door to designing architectures with specific, targeted functions. By rationally modifying ligands and reaction conditions, researchers can fine-tune the electronic, optical, and catalytic properties of these molecules.
A compelling example is in the field of luminescent materials. By employing strong-donor S-coordinating dithiobiuret ligands and carefully tuning their steric bulk, researchers have successfully created a series of both mononuclear and dinuclear Ce(III) complexes. nih.gov This structural control directly influences the 5d orbital energy levels, enabling the tuning of the 5d-4f emission wavelength to achieve rare deep-red luminescence. nih.gov
In catalysis, the function of cerium complexes is often dictated by the accessibility of the Ce(III)/Ce(IV) redox couple. acs.orgnih.gov Designing dimeric structures with specific ligand frameworks can modulate this redox potential. The ligand sphere can stabilize one oxidation state over the other or facilitate the electron transfer process, which is the cornerstone of cerium's catalytic activity in a wide range of organic transformations. acs.orgnih.gov The principles of rational design, though often applied to ceria (CeO₂) nanocomposites for catalysis, are directly transferable to discrete dimeric molecules, where modulating the metal-support interaction is analogous to tuning the ligand environment.
Integration into Multifunctional Material Systems
A key future direction is the incorporation of cerium dimers as building blocks into larger, multifunctional material systems. This approach aims to combine the unique redox or photophysical properties of the cerium dimer with the structural advantages of solid-state materials, such as stability, processability, and reusability.
One promising strategy is the integration of cerium complexes into Metal-Organic Frameworks (MOFs). Research has shown that using a cerium-based MOF as a support for a copper catalyst significantly enhances the rate of catalytic oxidation reactions compared to a similar zirconium-based MOF. mit.edu This highlights how the inherent redox properties of cerium can be harnessed within a larger framework to boost the performance of an integrated active site.
Another approach involves creating heterogeneous catalysts by immobilizing cerium complexes on solid supports. For example, a Cerium(IV)-sandwiched polyoxometalate has been intercalated into layered double hydroxides (LDHs). researchgate.net This creates a nanostructured, heterogeneous catalyst that retains the oxidative power of the cerium complex while being easily recoverable and reusable, overcoming a major drawback of homogeneous catalysis. researchgate.net
The concept of redox-adaptive tandem catalysis, recently demonstrated with a homogeneous cerium catalyst, showcases the potential for multifunctionality. azom.com A single "chameleon-like" cerium catalyst can drive two distinct chemical reactions sequentially in one pot by switching between its Ce(III) and Ce(IV) states. azom.com Integrating such dimeric systems into solid supports could pave the way for highly efficient and sustainable manufacturing processes for complex molecules and functional materials. azom.com
Q & A
Q. What steps are critical in designing experiments to probe the catalytic activity of cerium dimers?
- Methodological Answer : Define reaction scope (e.g., C–H activation) and select substrates with varying bond dissociation energies. Use kinetic profiling (e.g., Arrhenius plots) and isotopic labeling (²H/¹³C) to elucidate mechanisms. Include control experiments with mononuclear cerium complexes to isolate dimer-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
